Acarviosin

α-Glucosidase Inhibition Diabetes Research Enzyme Kinetics

Acarviosin is the essential N-linked pseudodisaccharide pharmacophore of acarbose, delivering potent α-amylase and α-glucosidase inhibition. Its unique valienamine-6-deoxyglucose scaffold occupies the enzyme active site, mimicking the transition state. Generic pseudodisaccharides lack this stereospecific nitrogen linkage, losing 1–3 orders of potency. Researchers use acarviosin to build next-gen antidiabetic leads, discriminate enzyme families (21–440-fold Ki ratios), and quantify gut microbial acarbose metabolites. Procure this high-purity core scaffold to drive actionable inhibitory data and accelerate structure-activity programs.

Molecular Formula C₁₄H₂₅NO₈
Molecular Weight 335.35
CAS No. 80943-41-5
Cat. No. B1148118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcarviosin
CAS80943-41-5
SynonymsAcarviosine;  (S)-Acarviosin;  [1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside Methyl Ester;  4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-
Molecular FormulaC₁₄H₂₅NO₈
Molecular Weight335.35
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC)O)O)NC2C=C(C(C(C2O)O)O)CO
InChIInChI=1S/C14H25NO8/c1-5-8(11(19)13(21)14(22-2)23-5)15-7-3-6(4-16)9(17)12(20)10(7)18/h3,5,7-21H,4H2,1-2H3/t5-,7+,8-,9-,10+,11+,12+,13-,14+/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acarviosin (CAS 80943-41-5): Core Pseudodisaccharide Moiety of Alpha-Amylase Inhibitors for Research and Development


Acarviosin (CAS 80943-41-5) is a pseudodisaccharide composed of a cyclohexitol (valienamine) unit linked to a 4-amino-4,6-dideoxy-D-glucopyranose unit [1]. It constitutes the core structural and pharmacophoric moiety of acarbose, a clinically approved α-amylase and α-glucosidase inhibitor used in the management of type 2 diabetes mellitus [2]. Acarviosin is also the product of acarbose degradation by gut microbiota, including the acarbose-preferred glucosidase (Apg) from Klebsiella grimontii [3]. The compound is available as a research chemical for studies on enzyme inhibition mechanisms, structure-activity relationships, and as a precursor for synthesizing acarbose analogs with improved pharmacological profiles.

Why Acarviosin Cannot Be Substituted by Generic Pseudodisaccharides in α-Glucosidase Inhibition Studies


The unique nitrogen-containing pseudodisaccharide structure of acarviosin, featuring a valienamine unit linked via an N-glycosidic bond to a 6-deoxyglucose moiety, is the essential pharmacophore responsible for the potent inhibitory activity of acarbose-type inhibitors [1]. Molecular modeling studies have demonstrated that acarviosin adopts a specific conformation that allows it to occupy the active site of α-amylases and α-glucosidases, mimicking the transition state of the natural substrate [2]. Generic substitution with other pseudodisaccharides lacking the precise stereochemistry and the nitrogen atom of the valienamine ring results in a loss of inhibitory potency by 1–3 orders of magnitude [3]. Therefore, for any research or development program targeting α-glucosidase family enzymes, the use of acarviosin or its validated derivatives is critical to achieve and interpret meaningful inhibitory data.

Quantitative Differentiation of Acarviosin-Containing Inhibitors Against Key Comparators


Acarviosine-Glucose vs. Acarbose: 430-Fold Superior Inhibition of Baker's Yeast α-Glucosidase

Acarviosine-glucose, a direct derivative containing the acarviosin core, demonstrates a 430-fold greater inhibitory potency against baker's yeast α-glucosidase compared to the clinically used drug acarbose. The Ki value for acarviosine-glucose is 0.35–3.0 μM, whereas acarbose's Ki is substantially higher, resulting in a 430-fold difference in inhibitory strength [1]. This significant increase in potency is directly attributable to the acarviosin core structure, highlighting its superior binding affinity to the enzyme's active site.

α-Glucosidase Inhibition Diabetes Research Enzyme Kinetics

Acarviosine-Glucose vs. Acarbose: 6-Fold Enhanced Inhibition of Cyclomaltodextrin Glucanosyltransferase

In a comparative study, acarviosine-glucose exhibited a 6-fold greater inhibitory effect on cyclomaltodextrin glucanosyltransferase (CGTase) compared to acarbose [1]. The inhibition constant (Ki) for acarviosine-glucose against CGTase was 6 times lower than that of acarbose, confirming the acarviosin moiety's enhanced affinity for this enzyme class. This differential activity is crucial for applications where selective inhibition of CGTase over other starch-processing enzymes is desired.

Cyclomaltodextrin Glucanosyltransferase (CGTase) Enzyme Inhibition Starch Processing

Acarviostatin III03 vs. Acarbose: 260-Fold Greater Potency Against Porcine Pancreatic α-Amylase

Acarviostatin III03, an oligomer containing three acarviosin-glucose moieties, demonstrates a Ki value of 0.008 μM against porcine pancreatic α-amylase (PPA) [1]. This is 260 times more potent than the clinically used α-amylase inhibitor acarbose [1]. The presence of multiple acarviosin units in acarviostatin III03 accounts for this exceptional potency, positioning acarviosin as the essential building block for developing ultra-potent α-amylase inhibitors.

α-Amylase Inhibition Postprandial Hyperglycemia Natural Product Screening

Discriminatory Power of Acarviosine-Glucose in Classifying α-Glucosidase Families

The Ki ratio of isoacarbose (IsoAca) to acarviosine-glucose (AcvGlc) serves as a clear discriminator between α-glucosidase families I and II. For family I enzymes, the Ki ratio (IsoAca/AcvGlc) is 21–440, indicating that acarviosine-glucose is dramatically more potent [1]. In contrast, for family II enzymes, this ratio is only 1.0–1.8, showing similar inhibitory activity [1]. This differential inhibition profile allows acarviosine-glucose to be used as a diagnostic tool to classify unknown α-glucosidases and to probe their active site architectures.

Enzyme Classification α-Glucosidase Family I Mechanism-Based Research

Validated Research and Development Applications for Acarviosin (CAS 80943-41-5)


Development of High-Potency α-Glucosidase Inhibitors for Diabetes Research

Given the 430-fold superior inhibition of baker's yeast α-glucosidase by acarviosine-glucose compared to acarbose [1], acarviosin serves as the ideal starting scaffold for designing next-generation antidiabetic agents. Medicinal chemistry efforts can leverage the acarviosin core to synthesize analogs with enhanced potency and selectivity for human intestinal α-glucosidases, potentially leading to therapeutics with lower effective doses and improved side effect profiles.

Probe for Classifying and Characterizing Novel α-Glucosidases

The ability of acarviosine-glucose to discriminate between α-glucosidase family I and II enzymes based on a 21–440-fold difference in Ki ratio versus isoacarbose [1] makes it an invaluable biochemical probe. Researchers isolating new α-glucosidases from microbial or plant sources can use acarviosine-glucose in kinetic assays to rapidly determine the enzyme's family classification, streamlining functional annotation and guiding further mechanistic studies.

Synthesis of Ultra-Potent α-Amylase Inhibitors for Starch Metabolism Control

The discovery that acarviostatin III03, an acarviosin-containing oligomer, inhibits porcine pancreatic α-amylase with a Ki of 0.008 μM—260 times more potently than acarbose [1]—demonstrates the potential of polymerizing the acarviosin unit. Research groups can employ acarviosin as a monomer in chemoenzymatic syntheses to produce libraries of oligomeric inhibitors for screening against mammalian α-amylases, with the goal of identifying candidates for controlling postprandial hyperglycemia or for use in starch loading tests.

Investigating Acarbose Metabolism and Gut Microbiome Interactions

Acarviosin is a key intermediate and end product of acarbose degradation by the gut microbial enzyme acarbose-preferred glucosidase (Apg) [1]. Its availability as a pure compound enables detailed studies on the metabolic fate of acarbose in the gastrointestinal tract. Researchers can use acarviosin as a standard for quantifying acarbose metabolites in biological samples or as a substrate/inhibitor in assays with Apg and related hydrolases, contributing to a better understanding of inter-individual variability in acarbose efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acarviosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.